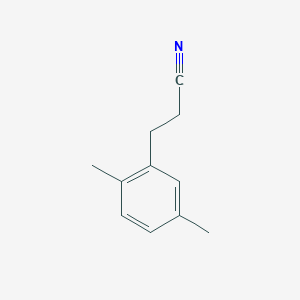

3-(2,5-Dimethylphenyl)propanenitrile

Description

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H13N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

GWUOEPNBQGXBOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.

Another method involves the use of Grignard reagents. In this approach, 2,5-dimethylbenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with acrylonitrile to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the ammoxidation of 2,5-dimethylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, to produce the nitrile compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.

Reduction: 3-(2,5-Dimethylphenyl)propanamine.

Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,5-dimethylphenyl)propanenitrile (hypothetical) with three structurally related nitriles from the evidence:

Notes on discrepancies:

Structural and Functional Differences

Substituent Effects

- Methyl vs.

- Amino Group: The amino substituent in introduces hydrogen-bonding capability, making the compound more reactive in nucleophilic reactions .

- Dioxocyclohexyl Moiety : The cyclohexane ring with ketones () introduces conformational rigidity, which may reduce flexibility in synthetic applications .

Research Findings and Limitations

- Synthesis Challenges : Steric hindrance from 2,5-dimethyl groups in the target compound may complicate synthetic routes compared to para-substituted analogs.

- Data Gaps : Boiling points, melting points, and spectroscopic data for the compared compounds are largely unavailable in the provided evidence, limiting quantitative analysis.

Q & A

Basic Synthesis: What are the established methods for synthesizing 3-(2,5-Dimethylphenyl)propanenitrile?

The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the nitrile group onto the aromatic ring. A common approach is the reaction of 2,5-dimethylbenzyl halides with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) under reflux. For example, bromination of 3-(2,5-dimethylphenyl)-1-propene (as seen in analogous compounds ) followed by cyanation could yield the target nitrile. Purity optimization requires column chromatography or recrystallization using ethanol/water mixtures .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and minimize byproducts?

Optimization involves kinetic and thermodynamic control :

- Temperature : Lower temperatures (0–5°C) reduce side reactions like polymerization of nitriles.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts pathways .

- Solvent selection : Non-polar solvents (e.g., toluene) favor nitrile stability, while DMF accelerates reaction rates.

- In situ monitoring : Techniques like TLC or GC-MS help track intermediate formation and byproducts (e.g., dimerization products). Computational tools (e.g., DFT calculations) predict transition states to refine conditions .

Basic Characterization: What spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

- NMR : ¹H NMR (δ ~2.3 ppm for CH₃ groups, δ ~3.1 ppm for CH₂-C≡N), ¹³C NMR (δ ~120 ppm for nitrile carbon) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₃N (calc. 159.10) .

Advanced Characterization: How can X-ray crystallography or computational modeling resolve ambiguities in structural analysis?

- X-ray crystallography provides definitive bond lengths and angles, critical for distinguishing regioisomers (e.g., 2,4- vs. 2,5-dimethyl substitution) .

- DFT calculations (e.g., Gaussian software) predict vibrational spectra and electronic properties, aiding in assignments when experimental data is conflicting. For example, simulated IR spectra can validate nitrile group orientation .

Basic Applications: What role does this compound play as an intermediate in organic synthesis?

This compound serves as a precursor for:

- Pharmaceutical intermediates : Conversion to amines (via reduction) or carboxylic acids (via hydrolysis) for drug candidates .

- Heterocycle synthesis : Cyclization reactions to form pyrrole or pyrimidine derivatives, leveraging the nitrile’s reactivity .

Advanced Applications: What strategies are used to evaluate its biological activity, such as enzyme inhibition?

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., CD40-TRAF6) using fluorescence polarization or SPR (surface plasmon resonance) .

- SAR studies : Modify substituents (e.g., methyl groups) to assess impact on binding affinity. For example, 2,5-dimethyl substitution enhances steric complementarity in hydrophobic enzyme pockets .

Data Contradictions: How should researchers address discrepancies in reported biological activity or synthetic yields?

- Reproducibility checks : Validate protocols using controls (e.g., commercial inhibitors for bioassays) .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., oxidation byproducts) that may skew bioactivity results .

- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to isolate variables like solvent effects or assay conditions .

Safety and Handling: What precautions are necessary when working with this nitrile compound?

- Toxicity : Nitriles can release cyanide ions upon metabolism. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or decomposition .

- Spill management : Neutralize with dilute NaOCl (bleach) and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.